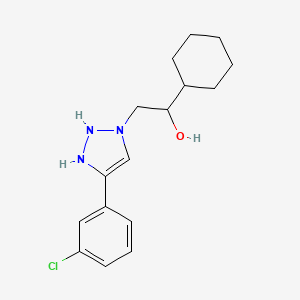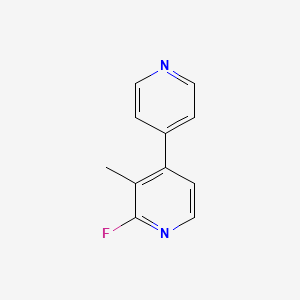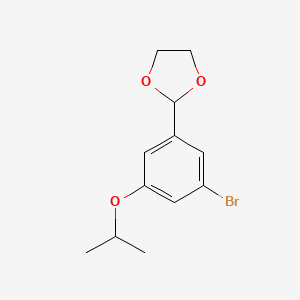
2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and a dioxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-isopropoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the isopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring can also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares a similar structure but contains a boron atom.
3-Bromo-5-isopropoxyphenylmethanol: Lacks the dioxolane ring but has similar substituents on the benzene ring.
Uniqueness
2-(3-Bromo-5-isopropoxyphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15BrO3 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
2-(3-bromo-5-propan-2-yloxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)16-11-6-9(5-10(13)7-11)12-14-3-4-15-12/h5-8,12H,3-4H2,1-2H3 |
Clave InChI |
AHQUAUNILTWYDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)C2OCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
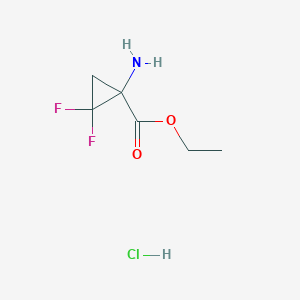
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)

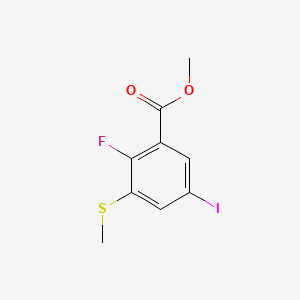
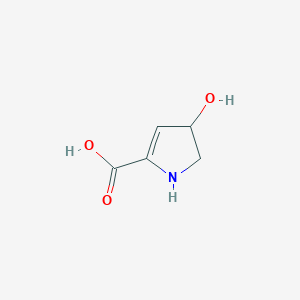
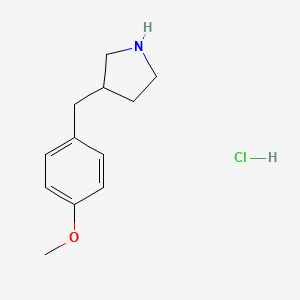
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)



